1-Methyl-1H-imidazole-5-carboxamide
Overview
Description
1-Methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group at the nitrogen atom and a carboxamide group at the fifth position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it a versatile synthetic route . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
1-Methyl-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-5-carboxylic acid
- 4-Methyl-5-imidazolecarboxaldehyde
- 1-Amino-1H-imidazole-5-carboxamide
Comparison: 1-Methyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
IUPAC Name |
3-methylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-2-4(8)5(6)9/h2-3H,1H3,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEDTKQANJQNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292710 | |
Record name | 1-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40637-81-8 | |
Record name | 1-Methyl-1H-imidazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40637-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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